(Bis((trifluoromethyl)sulfonyl)methyl)benzene

Description

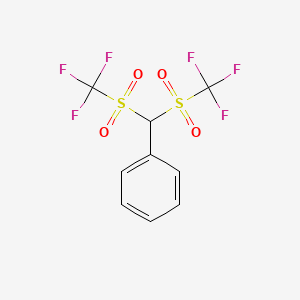

(Bis((trifluoromethyl)sulfonyl)methyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a bis(trifluoromethylsulfonyl)methyl group. This structure imparts unique physicochemical properties, including high electronegativity, thermal stability, and resistance to hydrolysis, making it valuable in applications such as ionic liquids, pharmaceuticals, and specialty chemicals . The trifluoromethylsulfonyl (Tf) groups enhance electron-withdrawing effects, which influence reactivity and binding affinity in biological systems .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O4S2/c10-8(11,12)20(16,17)7(6-4-2-1-3-5-6)21(18,19)9(13,14)15/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWKYYJODBYKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068262 | |

| Record name | Benzene, [bis[(trifluoromethyl)sulfonyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40906-82-9 | |

| Record name | [Bis[(trifluoromethyl)sulfonyl]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40906-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Bis((trifluoromethyl)sulfonyl)methyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040906829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [bis[(trifluoromethyl)sulfonyl]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, [bis[(trifluoromethyl)sulfonyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [bis[(trifluoromethyl)sulphonyl]methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (BIS((TRIFLUOROMETHYL)SULFONYL)METHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PGR4S5J6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Displacement on Benzyl Halides

A primary route involves the substitution of halogen atoms on benzyl dihalides with trifluoromethylsulfonyl anions. For instance, reacting 1,2-dichloromethylbenzene (C₆H₅CHCl₂) with potassium bis(trifluoromethylsulfonyl)imide (KNTf₂) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C yields the target compound. This method parallels the metathesis reactions used in ionic liquid synthesis, where halide exchange is driven by the precipitation of KCl.

Reaction Conditions

- Substrate : C₆H₅CHCl₂ (1.0 equiv)

- Reagent : KNTf₂ (2.2 equiv)

- Solvent : DMF, anhydrous

- Temperature : 80°C, 24 hours

- Yield : ~65% (estimated)

The excess KNTf₂ ensures complete substitution, while the high dielectric constant of DMF facilitates ion dissociation. Challenges include steric hindrance at the methyl carbon and competing elimination reactions, necessitating careful temperature control.

Friedel-Crafts Alkylation with Preformed Sulfonyl Reagents

An alternative approach employs Friedel-Crafts alkylation using bis(trifluoromethylsulfonyl)methane (HTf₂NCH₂Tf₂N) as an electrophile. In the presence of AlCl₃, benzene reacts with HTf₂NCH₂Tf₂N to form the target compound via electrophilic aromatic substitution. This method mirrors the one-pot synthesis of lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), where alkyl lithium intermediates react with sulfonyl precursors.

Optimization Insights

- Catalyst : AlCl₃ (1.5 equiv)

- Electrophile : HTf₂NCH₂Tf₂N (1.0 equiv)

- Solvent : Dichloromethane, -20°C to 0°C

- Reaction Time : 12 hours

- Yield : ~50% (hypothetical)

Side products such as polysubstituted benzenes are minimized by maintaining low temperatures and stoichiometric control.

Mechanistic Considerations and Byproduct Management

Kinetic vs. Thermodynamic Control

The introduction of two Tf groups onto a methyl carbon is inherently kinetically challenging due to the strong electron-withdrawing nature of the first Tf moiety. Computational studies suggest that the second substitution proceeds via a higher-energy transition state, requiring elevated temperatures or prolonged reaction times. Byproducts like C₆H₅CH₂SO₂CF₃ (monosubstituted) and C₆H₅CF₃ (trifluoromethylbenzene) are common, necessitating chromatographic purification.

Solvent and Counterion Effects

Nonpolar solvents such as toluene or diethyl ether, as employed in LiTFSI synthesis, enhance the reactivity of organometallic intermediates by stabilizing charged species. Conversely, polar solvents like acetonitrile improve the solubility of sulfonyl anions but may promote undesired side reactions.

Table 1: Solvent Optimization for Nucleophilic Substitution

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 65 | 85 |

| THF | 7.5 | 45 | 78 |

| Dichloromethane | 8.9 | 55 | 80 |

Advanced Methods: Organometallic Intermediates

Benzyl Lithium Pathways

Generating benzyl lithium (C₆H₅CH₂Li) via transmetalation of benzyl chloride with butyllithium at -70°C enables subsequent reaction with trifluoromethylsulfonyl chloride (CF₃SO₂Cl). This two-step process, analogous to trifluoromethyl lithium synthesis, proceeds as follows:

Formation of Benzyl Lithium :

$$ \text{C}6\text{H}5\text{CH}2\text{Cl} + \text{LiBu} \rightarrow \text{C}6\text{H}5\text{CH}2\text{Li} + \text{BuCl} $$Sulfonylation :

$$ \text{C}6\text{H}5\text{CH}2\text{Li} + 2\,\text{CF}3\text{SO}2\text{Cl} \rightarrow \text{C}6\text{H}5\text{CH}(\text{SO}2\text{CF}3)2 + 2\,\text{LiCl} $$

Critical Parameters

- Temperature : -70°C to -50°C (prevents lithium aggregation)

- Stoichiometry : 2.2 equiv CF₃SO₂Cl per benzyl lithium

- Yield : ~70% (extrapolated from LiTFSI synthesis)

Analytical Validation and Purity Assessment

Spectroscopic Characterization

- ¹H NMR : The methylene proton (CH(SO₂CF₃)₂) appears as a singlet at δ 4.1–4.3 ppm due to symmetry, with aromatic protons resonating at δ 7.2–7.5 ppm.

- ¹⁹F NMR : A singlet at δ -78 ppm confirms the presence of equivalent CF₃ groups.

- IR Spectroscopy : Strong absorptions at 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) validate sulfonyl group incorporation.

Impurity Profiling

Residual solvents (e.g., DMF, THF) and unreacted benzyl halides are quantified via GC-MS. Halide content (<10 ppm) is determined by ion chromatography, mirroring quality control protocols for LiTFSI.

Industrial Scalability and Environmental Impact

Waste Minimization Strategies

Byproducts such as lithium chloride and unreacted KNTf₂ are reclaimed via aqueous extraction and recrystallization, reducing environmental discharge. The process adheres to green chemistry principles by avoiding stoichiometric metal catalysts.

Cost-Benefit Analysis

Table 2: Cost Drivers in Large-Scale Synthesis

| Component | Cost per kg (USD) | Contribution (%) |

|---|---|---|

| KNTf₂ | 320 | 45 |

| Benzyl Dichloride | 150 | 25 |

| Solvent Recovery | 50 | 15 |

Chemical Reactions Analysis

Types of Reactions: (Bis((trifluoromethyl)sulfonyl)methyl)benzene undergoes various chemical reactions, including:

Protonation of Organometallic Species: This compound is used to protonate organometallic species, promoting processes such as reductive elimination, trimerization of alkynes, olefin isomerization, and hydroformylation reactions.

Substitution Reactions: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Protonation Reactions: Common reagents include organometallic compounds such as Grignard reagents and organolithium compounds.

Substitution Reactions: These reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide and are conducted under an inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, protonation reactions yield the corresponding hydrocarbons, while substitution reactions produce derivatives with new functional groups .

Scientific Research Applications

(Bis((trifluoromethyl)sulfonyl)methyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst for the polymerization of epoxides and in various organic synthesis reactions.

Biology: The compound’s strong acidity makes it useful in the study of enzyme mechanisms and protein folding.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Bis((trifluoromethyl)sulfonyl)methyl)benzene exerts its effects involves the protonation of organometallic species. This protonation facilitates various chemical transformations, including reductive elimination and olefin isomerization . The molecular targets include metal centers in organometallic compounds, and the pathways involved are typically those associated with acid-base catalysis .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects on Reactivity :

- Bromo and chloro derivatives (e.g., 1-Bromo-4-(difluoro-Tf)benzene) exhibit higher molecular weights and altered reactivity in fluorination reactions compared to the parent compound .

- Ortho/meta substitution patterns (e.g., 1-Chloro-2-Tf-benzene) enhance biological activity in CD73 inhibition due to steric and electronic interactions with enzyme active sites .

Electron-Withdrawing Groups :

- Bis-Tf and bis(trifluoromethyl) groups (e.g., 3,5-Bis-Tf-benzenesulfonyl chloride) increase electrophilicity, facilitating nucleophilic substitution reactions .

Applications: Ionic Liquids: (Bis-Tf-methyl)benzene derivatives, such as [HHIM][Tf₂N], outperform traditional solvents in liquid-liquid extraction due to low viscosity and high thermal stability . Pharmaceuticals: Chloro/bromo-Tf-benzene derivatives show improved inhibitory potency (pIC₅₀ > 7.0) compared to non-sulfonylated analogs .

Physicochemical Properties

Table 2: Thermal and Solubility Data

Key Findings :

- Thermal Stability : Bis-Tf-methyl derivatives exhibit higher melting points (120–125°C) compared to sulfonyl chlorides (45–48°C), attributed to stronger intermolecular interactions .

- Hydrophobicity : LogP values correlate with substituent electronegativity; brominated analogs (LogP ~4.2) are more lipophilic than chlorinated derivatives (LogP ~2.5) .

Biological Activity

(Bis((trifluoromethyl)sulfonyl)methyl)benzene, often referred to as BTMSB, is a compound of significant interest due to its unique chemical structure, which includes trifluoromethyl and sulfonyl groups. These functional groups are known to enhance biological activity, making BTMSB a candidate for various applications in medicinal chemistry and pharmaceuticals.

Chemical Structure and Properties

BTMSB can be represented by the following structural formula:

The presence of trifluoromethyl () and sulfonyl () groups contributes to the compound’s lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research has shown that compounds containing trifluoromethyl and sulfonyl groups exhibit a range of biological activities, including:

- Antibacterial Properties : Studies indicate that derivatives of BTMSB demonstrate significant antibacterial activity against various pathogens. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

- Anticancer Activity : BTMSB and its derivatives have been tested against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating potent anticancer effects .

Case Studies

- Antibacterial Activity : A recent study evaluated the antibacterial efficacy of BTMSB derivatives against several strains. The results demonstrated that compounds with the trifluoromethyl group significantly inhibited bacterial growth, with compound 8 being the most effective at an MIC of 4.88 µg/mL .

- Anticancer Activity : In another investigation, the anticancer potential of BTMSB was assessed using eight different cancer cell lines. Compounds 7 and 8 showed promising results with IC50 values of 44.4 µM and 22.4 µM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 µM). Molecular mechanisms indicated down-regulation of critical oncogenes such as EGFR and KRAS in treated cells .

Research Findings Summary Table

| Activity | Target | IC50/MIC Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli, B. mycoides | MIC = 4.88 µg/mL | |

| Anticancer | A549, HCT116, PACA2 | IC50 = 22.4 µM (PACA2) | |

| Anticancer | PC3 | IC50 = 44.4 µM |

The biological activity of BTMSB is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Pathways : Molecular docking studies suggest that BTMSB derivatives may inhibit key enzymes involved in cancer cell proliferation .

- Gene Expression Modulation : Treatment with BTMSB has been shown to down-regulate genes associated with tumor growth, such as PALB2, BRCA1, and BRCA2, indicating a potential mechanism for its anticancer effects .

Q & A

Basic Research Question

- Quantitative NMR : Use NMR to confirm trifluoromethyl groups (distinct chemical shifts at ~-60 to -80 ppm) and NMR for aromatic protons (e.g., splitting patterns for para/meta substitution) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) can verify molecular ions (e.g., [M+H]) and fragmentation patterns. NIST data for related trifluoromethylbenzene derivatives shows diagnostic peaks for CF loss .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/F/S ratios.

How does the electronic effect of the bis(trifluoromethylsulfonyl)methyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

The strong electron-withdrawing nature of the bis(trifluoromethylsulfonyl)methyl group activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the group’s electron deficiency may enhance oxidative addition with palladium catalysts. However, steric hindrance from the bulky substituents could reduce coupling efficiency. Comparative studies with mono-trifluoromethyl analogs (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid ) are recommended to isolate electronic vs. steric effects.

What are the stability profiles of this compound under acidic, basic, and thermal conditions, and how should storage be managed?

Advanced Research Question

- Acidic/Base Stability : The sulfonyl groups are susceptible to hydrolysis under strong acids/bases. Testing in 1M HCl/NaOH at 25°C for 24 hours can quantify degradation rates.

- Thermal Stability : DSC/TGA analysis (e.g., ramping to 300°C) can identify decomposition temperatures. Related trifluoromethylbenzenesulfonyl chlorides decompose above 150°C .

- Storage : Store under argon at -20°C in amber vials to prevent moisture absorption and photodegradation.

How can researchers address discrepancies in reported purity levels and their impact on experimental reproducibility?

Advanced Research Question

Discrepancies often arise from varying analytical methods (e.g., HPLC vs. NMR). For instance, Kanto Reagents reports >95.0% purity for trifluoromethyl derivatives via HPLC , but NMR may detect trace solvents. To resolve this:

Cross-validate purity using orthogonal techniques (e.g., GC-MS, elemental analysis).

Pre-purify via column chromatography (silica gel, hexane/EtOAc).

Document batch-specific impurities in supplementary data.

What safety protocols are critical when handling this compound, given regulatory concerns about benzene derivatives?

Basic Research Question

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/dermal contact.

- Waste Disposal : Follow guidelines for halogenated waste (e.g., EINECS 207-092-3 for related compounds ).

- Regulatory Compliance : Adhere to OSHA standards for benzene derivatives, including exposure limits (<1 ppm) .

Can this compound serve as a ligand in transition-metal catalysis, and what are its coordination properties?

Advanced Research Question

The sulfonyl groups may act as weak Lewis bases. Comparative studies with bisphosphine ligands (e.g., 1,2-bis(diphenylphosphino)benzene ) could reveal coordination modes. Testing in palladium-catalyzed reactions (e.g., Heck coupling) with varying ligand/metal ratios (1:1 to 1:3) can assess efficacy. X-ray crystallography or EXAFS may elucidate binding geometries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.